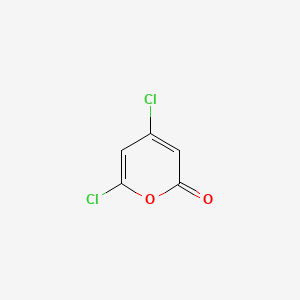
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of an azepane ring, a bromo-substituted methoxyphenyl group, and an enone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: The enone structure can be synthesized through an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, a suitable azepane derivative can react with the enone intermediate under basic conditions.
Bromination and Methoxylation: The bromo and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while methoxylation can be carried out using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The enone moiety can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction of the enone can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical transformations.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the azepane ring and the enone moiety are features commonly found in bioactive molecules.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The enone moiety could participate in Michael addition reactions, while the azepane ring might enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
(E)-1-(piperidin-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
(E)-1-(azepan-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Lacks the bromo substituent.
(E)-1-(azepan-1-yl)-3-(3-bromo-4-hydroxyphenyl)prop-2-en-1-one: Hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the azepane ring, bromo, and methoxy substituents, along with the enone moiety, gives (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one distinct chemical properties
特性
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-8-6-13(12-14(15)17)7-9-16(19)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWYTVDTJJMAV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2629620.png)

![5-[(4-benzylpiperazin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2629624.png)
![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)

![ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2629628.png)
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide](/img/structure/B2629635.png)
![N-(3-bromophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2629636.png)
